3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride
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Overview
Description
3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. It is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs. The compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.
Industry: Utilized in the production of agrochemicals and dyestuffs, where its unique structure contributes to the desired properties of the final products.
Mechanism of Action
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride can be compared with other similar bicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in a similar bicyclic structure but lacks the oxygen atom present in this compound.
8-Oxa-3-azabicyclo[3.2.1]octane: Another bicyclic compound with both oxygen and nitrogen atoms, but with a different arrangement of the atoms within the structure.
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJUVBZXWANUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1COC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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